molecular formula C9H6Cl2O3 B13517900 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid

3-(2,3-Dichlorophenyl)-2-oxopropanoic acid

Cat. No.: B13517900
M. Wt: 233.04 g/mol
InChI Key: AYMYBOWSNYTKDS-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-2-oxopropanoic acid is a useful research compound. Its molecular formula is C9H6Cl2O3 and its molecular weight is 233.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Cl2O3

Molecular Weight

233.04 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6Cl2O3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

AYMYBOWSNYTKDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(=O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2,3-Dichlorophenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Landscape of Aromatic α-Keto Acids

Alpha-keto acids (α-KAs) are a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. In biological systems, they are pivotal metabolic intermediates, connecting the catabolism of carbohydrates, lipids, and proteins. Beyond their metabolic roles, certain α-KAs, particularly those with aromatic side chains, have garnered significant interest in medicinal chemistry and drug discovery. The incorporation of a dichlorinated phenyl ring into an α-keto acid scaffold, as seen in 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, presents a unique chemical entity with potential for diverse biological activities. The dichlorophenyl moiety is a common feature in many pharmacologically active agents, often conferring properties such as enhanced binding affinity to protein targets and altered metabolic stability. This guide provides a comprehensive technical overview of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (CAS 933687-00-4), including its physicochemical properties, potential synthetic routes, analytical methodologies, and prospective research applications.

Physicochemical Properties and Structural Features

PropertyPredicted Value/InformationSource/Basis
CAS Number 933687-00-4Chemical Abstract Service
Molecular Formula C₉H₆Cl₂O₃-
Molecular Weight 233.05 g/mol -
Appearance Likely a white to off-white solidGeneral property of similar small organic acids
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMFInferred from the hydrophobic dichlorophenyl ring and the polar carboxylic acid and ketone groups
pKa Estimated to be in the range of 2-3 for the carboxylic acidBased on the pKa of similar α-keto acids
Reactivity The α-keto acid moiety is susceptible to decarboxylation under certain conditions (e.g., heat, strong base). The ketone can undergo nucleophilic addition, and the carboxylic acid can be esterified. The aromatic ring can undergo further electrophilic substitution, although the two chlorine atoms are deactivating.General chemical principles of α-keto acids and substituted benzenes.

The 2,3-dichloro substitution pattern on the phenyl ring is of particular interest. The electronic effects of the chlorine atoms (electron-withdrawing) and their steric hindrance will influence the molecule's conformation and its potential interactions with biological macromolecules.

Potential Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, drawing from established methods for the synthesis of α-keto acids.[1] Two plausible strategies are detailed below.

Strategy 1: Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones.[2][3][4] This approach would involve the acylation of 1,2-dichlorobenzene with an appropriate acylating agent.

Workflow Diagram:

Synthesis_Strategy_1 A 1,2-Dichlorobenzene C Intermediate Ester A->C Friedel-Crafts Acylation B Ethyl oxalyl chloride B->C D 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid C->D Ester Hydrolysis catalyst AlCl₃ catalyst->C hydrolysis Acid Hydrolysis (e.g., HCl) hydrolysis->D Synthesis_Strategy_2 A 2,3-Dichlorobenzaldehyde C Enamine Intermediate A->C Condensation B N,N-Dimethylglycine methyl ester B->C D Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate C->D Hydrolysis of Enamine E 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid D->E Ester Hydrolysis base NaH base->C hydrolysis1 Acid Hydrolysis (e.g., HCl) hydrolysis1->D hydrolysis2 Acid or Base Hydrolysis hydrolysis2->E Research_Workflow_Antimicrobial A Synthesize and Purify 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid B Primary Screening: - Broth microdilution (MIC) - Disk diffusion A->B D Secondary Screening: - Time-kill assays - Biofilm inhibition assays B->D C Select Pathogens: - Gram-positive bacteria (e.g., S. aureus) - Gram-negative bacteria (e.g., E. coli) - Fungi (e.g., C. albicans) C->B E Mechanism of Action Studies: - Target identification - Cell membrane integrity assays D->E F Lead Optimization E->F

Sources

The Definitive Guide to the Structural Elucidaion of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. It underpins every subsequent stage, from understanding mechanism of action to ensuring regulatory compliance. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, a molecule of interest due to its α-keto acid and dichlorinated phenyl moieties, which are common pharmacophores.

As a Senior Application Scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a logical, field-proven workflow, explaining the why behind each experimental choice and demonstrating how a multi-technique approach provides a self-validating system for absolute structural confirmation.

Foundational Analysis: Confirming Molecular Identity and Purity

Before delving into complex structural analysis, the foundational properties of the analyte must be established. The initial steps focus on confirming the molecular formula and assessing the purity of the sample, which are critical for the accurate interpretation of subsequent spectroscopic data.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the most accurate initial confirmation of the elemental composition of the target molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, it allows for the determination of the molecular formula.

Predicted Data for 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (C₉H₆Cl₂O₃)

ParameterExpected Value
Molecular FormulaC₉H₆Cl₂O₃
Monoisotopic Mass231.9697
Predicted [M-H]⁻230.9625
Predicted [M+H]⁺232.9769
Predicted [M+Na]⁺254.9588

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source.

  • Ionization Mode: Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion. For a carboxylic acid, negative ion mode is often more informative due to the facile loss of a proton.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of the protonated or deprotonated molecule to confirm the elemental composition. The characteristic isotopic pattern of the two chlorine atoms (approximately a 3:1 ratio for M and M+2) will provide strong evidence for the presence of two chlorine atoms.[1][2]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is an essential technique for determining the purity of the sample. The presence of impurities can significantly complicate the interpretation of spectroscopic data, particularly NMR.

Experimental Protocol: Reversed-Phase HPLC

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point for this type of molecule.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of any potential impurities with different polarities. A typical mobile phase would be a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Detection: A UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is suitable.

  • Data Analysis: The purity of the sample is determined by the relative area of the main peak. A pure sample should exhibit a single sharp peak.

Spectroscopic Characterization: Assembling the Structural Puzzle

With the molecular formula confirmed and purity established, the next phase is to use a suite of spectroscopic techniques to piece together the molecule's connectivity and functional groups.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3][4][5][6] For 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, we expect to see characteristic absorptions for the carboxylic acid and ketone carbonyl groups, as well as the aromatic ring.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch (carboxylic acid)
~1730C=O stretch (α-keto)
~1710C=O stretch (carboxylic acid)[7]
~1600, ~1470C=C stretch (aromatic ring)
~800-700C-Cl stretch

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with known functional group frequencies.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the molecule.[8][9]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.0 (broad s)singlet1H-COOH
~7.4 (d, J=~8 Hz)doublet1HAr-H
~7.2 (t, J=~8 Hz)triplet1HAr-H
~7.1 (d, J=~8 Hz)doublet1HAr-H
~4.1 (s)singlet2H-CH₂-

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~190C=O (keto)
~165C=O (acid)
~135Ar-C (C-Cl)
~133Ar-C (C-Cl)
~131Ar-C
~130Ar-CH
~128Ar-CH
~127Ar-CH
~45-CH₂-

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the entire molecule.

Mass Spectrometry Fragmentation Analysis

Rationale: While HRMS confirms the molecular formula, analyzing the fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment can provide further structural information.

Predicted Fragmentation Pattern (Electron Ionization - EI)

  • Loss of COOH (45 Da): A common fragmentation for carboxylic acids.

  • Loss of CO (28 Da): From the keto group.

  • Formation of the dichlorobenzyl cation: A stable fragment.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

  • Instrumentation: A triple quadrupole or ion trap mass spectrometer is suitable for fragmentation studies.

  • Method: The molecular ion is isolated in the first mass analyzer, fragmented in the collision cell, and the resulting fragments are analyzed in the second mass analyzer.

  • Data Analysis: The fragmentation pattern is rationalized based on known fragmentation mechanisms of similar compounds.

Definitive 3D Structure: X-ray Crystallography

Rationale: While spectroscopic methods provide excellent information about the connectivity of a molecule, X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state.[11][12][13][14] This is the gold standard for structural elucidation.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.

Integrated Data Analysis and Workflow Visualization

The power of this multi-technique approach lies in the integration of all the data to build a cohesive and self-validating structural assignment. The workflow can be visualized as a logical progression from initial confirmation to the final, detailed 3D structure.

StructureElucidationWorkflow cluster_initial Foundational Analysis cluster_spectroscopy Spectroscopic Characterization cluster_definitive Definitive Structure cluster_final Final Confirmation HRMS HRMS (Molecular Formula) HPLC HPLC (Purity) HRMS->HPLC IR IR (Functional Groups) HPLC->IR NMR NMR (1D & 2D) (Connectivity) IR->NMR MSMS MS/MS (Fragmentation) NMR->MSMS Xray X-ray Crystallography (3D Structure) MSMS->Xray Final_Structure Final Structure Confirmed Xray->Final_Structure

Sources

Thermal Stability and Degradation Profile of 3-(2,3-Dichlorophenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermal stability profile of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (also known as 2,3-Dichlorophenylpyruvic acid). It is structured to provide researchers with the mechanistic understanding and experimental protocols necessary to handle this labile intermediate during drug development.

Executive Technical Summary

3-(2,3-Dichlorophenyl)-2-oxopropanoic acid is a substituted


-keto acid intermediate often employed in the synthesis of quinoxaline-based bioactive agents and phenylalanine analogs. Like many arylpyruvic acids, it exhibits inherent thermal instability  driven by two primary vectors: oxidative decarboxylation  and keto-enol tautomerization .

The presence of the 2,3-dichloro substitution on the phenyl ring introduces significant steric strain (ortho-effect) and electron-withdrawing character, which alters the activation energy for decarboxylation compared to the unsubstituted phenylpyruvic acid. Consequently, this compound requires strict cold-chain handling (


C recommended for long-term storage) and inert atmosphere processing.

Mechanistic Degradation Pathways

To stabilize this compound, one must first understand the causality of its decomposition. The degradation is not a single event but a branched cascade.

The Tautomeric Trigger

In solution and melt phases, the compound exists in equilibrium between its keto form and its enol form. The enol form is more susceptible to oxidation. The 2,3-dichloro substitution restricts rotation around the benzylic bond, potentially trapping specific conformers that accelerate downstream reactions.

Primary Decomposition Routes
  • Thermal Decarboxylation (Anaerobic): Under heat, the

    
    -keto acid functionality loses 
    
    
    
    to form 2,3-dichlorophenylacetaldehyde . This reaction is irreversible and entropy-driven.
  • Oxidative Decarboxylation (Aerobic): In the presence of oxygen (even trace amounts in headspace), the enol form reacts with reactive oxygen species (ROS) or undergoes radical autoxidation to yield 2,3-dichlorophenylacetic acid and oxalic acid derivatives.

  • Aldol-like Condensation: At higher concentrations or elevated temperatures, the enol form can act as a nucleophile, attacking the keto form of another molecule, leading to dimeric impurities (often colored yellow/brown).

Degradation Pathway Diagram

The following diagram visualizes the critical nodes of instability.

DegradationPathways cluster_0 Critical Control Points Compound 3-(2,3-Dichlorophenyl)- 2-oxopropanoic acid (Keto Form) Enol Enol Tautomer (Reactive Intermediate) Compound->Enol Tautomerization (Eq.) Aldehyde 2,3-Dichlorophenyl- acetaldehyde Compound->Aldehyde Thermal Decarboxylation (-CO2, Heat) Acid 2,3-Dichlorophenyl- acetic acid Enol->Acid Oxidative Decarboxylation (+O2, Radical) Dimer Aldol Condensation Oligomers Enol->Dimer Self-Condensation (High Conc.)

Caption: Mechanistic branching of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid degradation showing thermal and oxidative risks.

Thermodynamic & Kinetic Characterization Protocol

Do not rely on generic literature values. The specific impurity profile of your batch affects stability. Use this self-validating protocol to determine the precise


 and shelf-life for your specific lot.
Thermal Analysis (DSC/TGA)

Objective: Determine the onset temperature of decarboxylation.

  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

  • Sample Prep: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid for TGA to allow gas escape).

  • Method: Ramp

    
    C/min from 
    
    
    
    C to
    
    
    C under Nitrogen purge (50 mL/min).
  • Expected Result:

    • Endotherm: Melting point (likely range

      
      C, though decomposition often overlaps).
      
    • Exotherm (DSC) / Mass Loss (TGA): Sharp transition corresponding to loss of

      
       (M.W. 44).
      
    • Criterion: If

      
      C, the material is unsuitable for oven drying.
      
Forced Degradation Study (HPLC)

Objective: Quantify degradation rates to establish handling time windows.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    mm.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of the carboxylic acid, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

Stress Protocol:

Stress ConditionProcedureTarget Endpoint
Thermal (Solid) Incubate solid at

C and

C for 7 days.
Detection of Aldehyde (Decarboxylation).
Oxidative Dissolve in diluent + 3%

for 4 hours at RT.
Detection of Benzoic Acid derivative.
Hydrolytic (Acid) 0.1 N HCl, reflux for 2 hours.Assess acid-catalyzed decarboxylation.
Photostability Expose to 1.2 million lux-hours (ICH Q1B).Check for radical-induced dimerization.

Practical Handling & Storage Guidelines

Based on the chemical liability of the


-keto acid moiety, the following standard operating procedures (SOPs) are mandatory for maintaining purity >98%.
Storage
  • Temperature: Long-term storage at

    
    C . Short-term (weeks) at 
    
    
    
    C.
  • Atmosphere: Store under Argon or Nitrogen.

    
     evolution is autocatalytic in some crystal lattices; headspace volume should be minimized.
    
  • Container: Amber glass (protects from photo-oxidation) with PTFE-lined caps.

Process Chemistry Implications[3][4][5][6][7][8]
  • Drying: Never use standard oven drying. Use Vacuum Drying at

    
    C. Lyophilization is preferred if the compound is isolated from aqueous media.
    
  • Solution Stability: Prepare solutions immediately before use. If holding is required, keep at

    
    C and shield from light.
    
  • Reagents: Avoid strong bases during workup, as enolization is base-catalyzed, accelerating degradation.

Experimental Workflow Visualization

The following diagram outlines the decision logic for qualifying a batch of this material for use in synthesis.

StabilityWorkflow Start Receive Batch DSC Run DSC/TGA (10°C/min) Start->DSC Check1 T_onset > 120°C? DSC->Check1 HPLC HPLC Purity Check (Ref Std) Check1->HPLC Yes Fail Recrystallize or Discard Check1->Fail No (Degraded) Check2 Purity > 98%? HPLC->Check2 Check2->Fail No Store Store -20°C (Argon) Check2->Store Yes Pass Release for Synthesis Store->Pass

Caption: Quality Control logic flow for intake and release of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid.

References

  • Sigma-Aldrich. (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid (Related Intermediate Data). Retrieved from

  • BOC Sciences. 3-(2-Chlorophenyl)-3-oxopropanoic Acid (Structural Analog Stability). Retrieved from

  • National Institutes of Health (PMC).Studies on the synthesis and stability of

    
    -ketoacyl peptides. (Mechanistic insight into 
    
    
    
    -keto acid degradation). Retrieved from
  • MDPI Catalysts.

    
    -Keto Acids and Their Esters. (General stability and handling of keto acids).[3] Retrieved from 
    
  • ChemScene. 3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid MSDS. (Safety and storage data for chlorinated analogs). Retrieved from [4]

Sources

An In-depth Technical Guide to 3-(2,3-Dichlorophenyl)-2-oxopropanoic Acid: Synthesis, and Potential Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, a halogenated aromatic α-keto acid. While the specific discovery and a detailed historical narrative of this compound are not extensively documented in scientific literature, its significance can be inferred from the prevalence of the 2,3-dichlorophenyl moiety in numerous active pharmaceutical ingredients (APIs). This guide elucidates the probable synthetic pathways to 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, its key chemical properties, and its potential applications as a crucial intermediate in the synthesis of neurologically active compounds. The content herein is structured to provide researchers and drug development professionals with a foundational understanding of this molecule, underpinned by established principles of organic chemistry and medicinal chemistry.

Introduction and Historical Context: The Significance of the 2,3-Dichlorophenyl Moiety in Drug Discovery

The 2,3-dichlorophenyl structural motif is a recurring feature in a number of successful pharmaceutical agents, particularly those targeting the central nervous system. Its electronic and steric properties can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug molecule, enhancing binding affinity to specific receptors and improving metabolic stability. A prime example of its importance is in the structure of several atypical antipsychotic drugs.

One of the most notable applications of a 2,3-dichlorophenyl derivative is in the synthesis of Aripiprazole , an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1] The key intermediate for Aripiprazole is 1-(2,3-dichlorophenyl)piperazine .[1][2][3] This intermediate is also crucial for the synthesis of other antipsychotic medications such as Cariprazine and Brexpiprazole .[4] The prevalence of this specific substituted phenylpiperazine in modern pharmacotherapy underscores the importance of its precursors, including 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, which can serve as a versatile starting material for its synthesis.

Plausible Synthetic Pathways to 3-(2,3-Dichlorophenyl)-2-oxopropanoic Acid

The synthesis of α-keto acids is a well-established field in organic chemistry. Based on general methodologies, two primary and plausible synthetic routes for 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid are detailed below. These pathways commence from the readily available 2,3-dichlorobenzaldehyde.

Pathway A: Synthesis via Darzens Condensation

The Darzens condensation is a classic method for the formation of α,β-epoxy esters (glycidic esters) from the reaction of a ketone or aldehyde with an α-haloester in the presence of a base.[2][5][6] Subsequent hydrolysis and decarboxylation of the glycidic ester can yield the desired α-keto acid.

cluster_0 Step 1: Darzens Condensation cluster_1 Step 2: Hydrolysis and Decarboxylation A 2,3-Dichlorobenzaldehyde D Ethyl 3-(2,3-dichlorophenyl)glycidate A->D Reacts with B Ethyl chloroacetate B->D C Base (e.g., Sodium Ethoxide) C->D Catalyzes E Ethyl 3-(2,3-dichlorophenyl)glycidate G 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid E->G Hydrolyzes to F Aqueous Base (e.g., NaOH) then Acid F->G Mediates cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Halogenation cluster_2 Step 3: Hydrolysis A 2,3-Dichlorobenzaldehyde D 2,3-Dichlorocinnamic acid A->D Reacts with B Malonic acid B->D C Pyridine/Piperidine C->D Catalyzes E 2,3-Dichlorocinnamic acid G 2,3-Dibromo-3-(2,3-dichlorophenyl)propanoic acid E->G Brominates to F Bromine in CCl4 F->G Provides H 2,3-Dibromo-3-(2,3-dichlorophenyl)propanoic acid J 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid H->J Hydrolyzes to I Aqueous Base (e.g., Na2CO3) I->J Mediates cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Decarboxylation/Cyclization (Hypothetical) A 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid D 2-(1-Piperazinyl)-3-(2,3-dichlorophenyl)propanoic acid A->D Reacts with B Piperazine B->D C Reducing Agent (e.g., NaBH3CN) C->D Mediates E 2-(1-Piperazinyl)-3-(2,3-dichlorophenyl)propanoic acid G 1-(2,3-Dichlorophenyl)piperazine E->G Transforms to F Heat/Catalyst F->G Promotes

Sources

Methodological & Application

Application Note: HPLC Analysis of 3-(2,3-Dichlorophenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Analyte Overview

3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (herein referred to as 2,3-DCPPA ) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those containing dichlorophenyl-piperazine moieties (e.g., Aripiprazole analogs) or specific non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4]

As an


-keto acid, 2,3-DCPPA presents unique analytical challenges compared to standard carboxylic acids.
  • Keto-Enol Tautomerism: In solution,

    
    -keto acids exist in a dynamic equilibrium between the keto form and the enol form. This can lead to peak broadening or splitting (doublet peaks) if the interconversion rate is slow relative to the chromatographic timescale.
    
  • Acidity: The electron-withdrawing chlorine atoms on the phenyl ring, combined with the

    
    -keto group, significantly increase the acidity (estimated pKa 
    
    
    
    2.5–3.0).[1]
  • Stability: The molecule is susceptible to oxidative decarboxylation, particularly in alkaline or neutral conditions.

Method Strategy

To address these challenges, this protocol utilizes Ion-Suppression Reversed-Phase HPLC (RP-HPLC) .[1]

  • Acidic Mobile Phase (pH 2.5): Essential for two reasons:

    • Suppresses carboxylic acid ionization (

      
      ), ensuring the analyte remains neutral for retention on the C18 hydrophobic stationary phase.
      
    • Stabilizes the keto form, minimizing peak splitting caused by tautomerism.

  • UV Detection: The 2,3-dichlorophenyl moiety provides a strong chromophore. While standard phenylpyruvates absorb at 210 nm, the chlorinated ring allows for selective detection at higher wavelengths (230–250 nm), reducing interference from mobile phase solvents.[1]

Experimental Protocol

Equipment & Reagents
CategorySpecification
HPLC System Agilent 1260/1290 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD, Autosampler, Column Oven)
Column Primary: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) Alternative: Phenomenex Luna C18(2) (4.6 x 150 mm, 5 µm)
Solvents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ)
Additives Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic Acid (TFA)
Standards 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (Ref Std >98% purity)
Reagent Preparation

Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Measure 1000 mL of Milli-Q water.

  • Add 1.0 mL of 85% Phosphoric Acid (

    
    ).
    
  • Mix well and filter through a 0.22 µm nylon membrane.

  • Note: pH should be approximately 2.1–2.3. Do not adjust with NaOH (salt formation increases background).

Mobile Phase B (Acetonitrile):

  • Use 100% Acetonitrile (HPLC Grade).

  • Degas via sonication or inline degasser.

Diluent (Sample Solvent):

  • 50:50 Water:Acetonitrile (v/v) containing 0.1% Phosphoric Acid.

  • Critical: The diluent must be acidic to prevent analyte degradation during storage in the autosampler.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1][2][5]

  • Column Temperature: 30°C (Controlled)

  • Injection Volume: 10 µL

  • Detection: UV @ 230 nm (Primary), 210 nm (Secondary/Impurity check)[1]

  • Run Time: 15 minutes

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Description
0.0 90 10 Initial equilibration
8.0 40 60 Linear ramp to elute analyte
10.0 10 90 Wash step (remove hydrophobic impurities)
12.0 10 90 Hold wash
12.1 90 10 Return to initial

| 15.0 | 90 | 10 | Re-equilibration |[1]

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data analysis, highlighting critical decision points for stability and tautomer control.

G Start Start: Sample Receipt Weigh Weigh ~10mg 2,3-DCPPA Start->Weigh Dissolve Dissolve in Acidic Diluent (50:50 MeCN:H2O + 0.1% H3PO4) Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Immediate (Unstable at neutral pH) HPLC Inject into HPLC (C18 Column, pH 2.2) Filter->HPLC Decision Peak Shape Check HPLC->Decision Split Peak Splitting/Broadening? Decision->Split Good Sharp Single Peak Split->Good No Fix1 Troubleshoot: Tautomerism Increase Temp to 40°C OR Lower pH Split->Fix1 Yes Report Calculate Purity/Conc. Report Results Good->Report Fix1->HPLC Re-inject

Figure 1: Analytical workflow for 2,3-DCPPA emphasizing the critical acidic dissolution step to prevent degradation and peak splitting.

Method Validation Parameters (Summary)

To ensure this method is "Trustworthy" and "Self-Validating," the following acceptance criteria should be met during system suitability testing (SST).

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 6.5 – 8.5 minModerate retention ensures separation from void volume (polar impurities) and highly hydrophobic dimers.[1]
Tailing Factor (

)


-keto acids are prone to tailing due to silanol interactions;

indicates column aging or insufficient buffer strength.[1]
Theoretical Plates (

)

Ensures sufficient efficiency for impurity resolution.
Precision (RSD)

(n=6)
Standard regulatory requirement for quantitative assays.[1]
LOD / LOQ ~0.1 µg/mL / ~0.5 µg/mLEstimated based on the high extinction coefficient of the dichlorophenyl ring.

Troubleshooting & Critical Mechanistic Insights

The "Double Peak" Phenomenon (Tautomerism)

If you observe a split peak or a "shoulder" on the main peak, it is likely due to the separation of the keto and enol tautomers.

  • Mechanism: The interconversion rate is slow at low temperatures.

  • Solution:

    • Temperature: Increase column temperature to 40°C. This increases the rate of tautomerization, merging the two forms into a single, sharp peak (time-averaged signal).[1]

    • Acidity: Ensure mobile phase pH is < 2.5. The keto form is thermodynamically favored in highly acidic aqueous environments.

Stability Warning

2,3-DCPPA is an


-keto acid.[1] In the presence of hydrogen peroxide (even trace amounts in old acetonitrile) or alkaline conditions, it undergoes oxidative decarboxylation  to form 2,3-dichlorophenylacetic acid.[1]
  • Diagnostic: Appearance of a new peak at a slightly different retention time (usually earlier eluting due to loss of the carbonyl group).

  • Prevention: Always use fresh mobile phase and keep samples in the autosampler at 4°C.

References

  • Separation of Phenylpyruvic Acid on Newcrom R1 HPLC Column. SIELC Technologies. Available at: [Link]

  • HPLC Determin

    
    -keto Acids in Human Serum and Urine. ResearchGate. Available at: [Link]
    
  • Aceclofenac Impurity Profiling (Phenylacetic acid derivatives). Sphinx Knowledge House. Available at: [Link]

Sources

Application Notes and Protocols for 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Bioactivity of a Dichlorinated Keto Acid

3-(2,3-Dichlorophenyl)-2-oxopropanoic acid is a unique small molecule featuring a dichlorinated phenyl ring attached to a keto-acid functional group. While specific biological targets of this compound are still under active investigation, its structural motifs suggest potential applications in oncology and metabolic research. The dichlorophenyl group is a common feature in molecules exhibiting cytotoxic properties, while the α-keto acid core suggests a possible role in modulating cellular metabolism and enzymatic activity.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid in a variety of in-vitro assays. The protocols detailed herein are designed to be self-validating systems, enabling the robust characterization of this compound's biological effects.

Hypothesized Mechanisms of Action

Based on its chemical structure, two primary modes of action for 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid can be postulated:

  • Induction of Cytotoxicity: The presence of two chlorine atoms on the phenyl ring can enhance the molecule's lipophilicity and reactivity, potentially leading to interactions with cellular macromolecules and the induction of cell death pathways.[1][2] The metabolic activation of dichlorophenyl-containing compounds by cytochrome P450 (CYP) enzymes can sometimes lead to the formation of more potent cytotoxic species.[1]

  • Metabolic Perturbation and Mitochondrial Toxicity: As a keto acid analog, this compound may interfere with key metabolic enzymes or transport processes.[3] A primary target for such interference is often the mitochondrion, the central hub of cellular energy production. Disruption of mitochondrial function can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.[4][5][6]

The following diagram illustrates the potential cellular pathways affected by 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid:

G cluster_cell Mammalian Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Compound 3-(2,3-Dichlorophenyl)- 2-oxopropanoic acid Metabolic_Enzymes Metabolic Enzymes Compound->Metabolic_Enzymes Inhibition CYP450 CYP450 Enzymes Compound->CYP450 Metabolic Activation ETC Electron Transport Chain (ETC) Compound->ETC Inhibition CYP450->Compound Metabolite MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Disruption DNA_Damage DNA Damage ETC->DNA_Damage ↑ ROS ATP_Synthase ATP Synthase Apoptosis_Signaling Apoptotic Signaling ATP_Synthase->Apoptosis_Signaling ↓ ATP MMP->ATP_Synthase Decoupling DNA_Damage->Apoptosis_Signaling

Caption: Hypothesized cellular targets of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid.

Essential Preliminary Procedures: Compound Handling and Preparation

Solubility and Stability

Accurate and reproducible experimental results begin with the correct handling of the test compound. The solubility of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid should be empirically determined in various solvents to prepare a concentrated stock solution.

SolventRecommended Starting ConcentrationObservations
Dimethyl Sulfoxide (DMSO)10-50 mMGenerally a good solvent for organic compounds.
Ethanol5-20 mMMay require warming to fully dissolve.
Phosphate-Buffered Saline (PBS)< 1 mMExpected to have low aqueous solubility.

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid.

  • Add the desired volume of high-purity DMSO to achieve the target concentration.

  • Gently vortex and, if necessary, sonicate in a water bath until the compound is fully dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Part 1: Assessment of General Cytotoxicity

A primary investigation into the bioactivity of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid should involve assessing its general cytotoxicity across relevant cell lines.

Experimental Workflow for Cytotoxicity Screening

Sources

Application Notes and Protocols for Efficacy Testing of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Alpha-Keto Acid

3-(2,3-Dichlorophenyl)-2-oxopropanoic acid is a novel small molecule with a chemical structure featuring an alpha-keto acid moiety. Alpha-keto acids are pivotal intermediates in numerous metabolic pathways, including the citric acid cycle and amino acid metabolism.[1][2] Their analogues have garnered interest for their potential therapeutic applications, ranging from antioxidant and anti-inflammatory effects to the modulation of cellular energy metabolism.[3][4] Given that pyruvic acid, the simplest alpha-keto acid, is a central player in cellular bioenergetics,[2][5] it is plausible that 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid may exert its biological effects by intervening in these fundamental processes.

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid. The proposed workflow is designed to first establish a foundational understanding of the compound's cellular effects and subsequently delve into its specific mechanism of action, culminating in preclinical evaluation in relevant disease models.

Experimental Workflow: A Phased Approach to Efficacy Testing

A tiered approach is recommended to efficiently characterize the biological activity of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid. This workflow ensures a logical progression from broad, high-throughput screening to more focused, mechanistic studies.

experimental_workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation a Cytotoxicity Assessment (e.g., MTT, LDH assay) b Metabolic Screening (e.g., Seahorse assay) a->b Determine non-toxic concentration range c Enzyme Inhibition Screening (e.g., LDH, PDH) b->c Identify potential metabolic targets f Mitochondrial Function Assays (e.g., TMRM, Oxygen Consumption) b->f Explore impact on mitochondrial health d Target Engagement Assays c->d Confirm direct enzyme interaction e Downstream Signaling Analysis (e.g., Western Blot, qPCR) d->e Investigate cellular response pathways g Selection of Animal Model (e.g., HFD-induced obesity, STZ-induced diabetes) e->g Select disease-relevant model f->g h Efficacy Studies (e.g., Glucose tolerance, weight management) g->h Evaluate therapeutic effect i Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis h->i Assess drug exposure and response

Figure 1: A phased experimental workflow for the efficacy testing of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid.

Phase 1: In Vitro Profiling

The initial phase focuses on characterizing the compound's general effects on cell health and metabolism to identify a therapeutic window and potential areas of biological activity.

Cytotoxicity Assessment

Rationale: It is crucial to determine the concentration range at which 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid exhibits biological activity without causing significant cell death. This ensures that subsequent observations are not artifacts of general toxicity.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., HepG2 for metabolic studies, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (e.g., from 0.1 µM to 100 µM) in cell culture medium.[6] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

ParameterRecommended Condition
Cell LineHepG2 (liver, metabolic), A549 (lung cancer)
Seeding Density5,000 - 10,000 cells/well
Compound Concentration0.1 µM - 100 µM (logarithmic dilutions)
Incubation Time24, 48, 72 hours
ReadoutAbsorbance at 570 nm
Metabolic Screening

Rationale: Given its structure as a pyruvic acid analogue, the compound may influence cellular metabolism. A metabolic flux analyzer can provide a comprehensive overview of its effects on mitochondrial respiration and glycolysis.[7][8]

Protocol: Seahorse XF Cell Mito Stress Test

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with a non-toxic concentration of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid for a predetermined duration (e.g., 24 hours).

  • Assay Preparation: A day before the assay, hydrate the sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • Assay Execution: Replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine. Place the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Mitochondrial Stressors: Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Acquisition: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • Data Analysis: Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Enzyme Inhibition Screening

Rationale: As a pyruvic acid analogue, the compound could potentially inhibit enzymes that utilize pyruvate as a substrate, such as lactate dehydrogenase (LDH) or the pyruvate dehydrogenase (PDH) complex.[9][10]

Protocol: Lactate Dehydrogenase (LDH) Activity Assay

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, NADH, and purified LDH enzyme.

  • Inhibitor Addition: Add varying concentrations of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid to the wells. Include a known LDH inhibitor (e.g., oxamate) as a positive control and a vehicle control.

  • Reaction Initiation: Initiate the reaction by adding the substrate, pyruvate.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

ParameterRecommended Condition
EnzymePurified Lactate Dehydrogenase A (LDHA)
SubstratePyruvate
Co-factorNADH
ReadoutAbsorbance at 340 nm (kinetic)
Positive ControlOxamate

Phase 2: Mechanistic Elucidation

This phase aims to identify the specific molecular target(s) and signaling pathways affected by 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid.

mechanistic_elucidation a Initial Hit from Metabolic/Enzyme Screen b Target Engagement Assay (e.g., CETSA, SPR) a->b Validate target g Mitochondrial Health Assessment a->g Based on metabolic screen c Confirmation of Direct Binding b->c d Downstream Pathway Analysis c->d Investigate consequences of binding e Western Blot (Protein Expression/Phosphorylation) d->e f qPCR (Gene Expression) d->f j Elucidation of Mechanism of Action e->j f->j h Mitochondrial Membrane Potential (TMRM) g->h i ROS Production (e.g., DCFDA) g->i h->j i->j

Figure 2: Workflow for the mechanistic elucidation of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid's biological activity.

Target Engagement Assays

Rationale: To confirm that the compound directly interacts with its putative target enzyme within a cellular context, a target engagement assay is necessary.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Isolation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Mitochondrial Function Assays

Rationale: If the metabolic screening indicates an effect on mitochondrial respiration, it is important to further investigate the specific aspects of mitochondrial health that are affected.[11][12][13]

Protocol: Mitochondrial Membrane Potential (TMRM) Assay

  • Cell Seeding and Treatment: Seed cells on a glass-bottom dish and treat with 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid for the desired time.

  • TMRM Staining: Incubate the cells with Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye that accumulates in mitochondria with an intact membrane potential.[14]

  • Imaging: Visualize the mitochondrial membrane potential using a fluorescence microscope.

  • Data Analysis: A decrease in TMRM fluorescence intensity indicates a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.

ParameterRecommended Condition
DyeTMRM (Tetramethylrhodamine, Methyl Ester)
ReadoutFluorescence microscopy or flow cytometry
Positive ControlCCCP (Carbonyl cyanide m-chlorophenyl hydrazone)

Phase 3: In Vivo Validation

The final phase involves evaluating the efficacy of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid in a relevant animal model of disease.[15][16]

Selection of Animal Model

Rationale: The choice of animal model should be guided by the in vitro findings. For example, if the compound is found to modulate glucose metabolism, a model of diabetes would be appropriate.[17][18]

Potential Animal Models:

  • High-Fat Diet (HFD)-Induced Obese Mice: To study effects on obesity, insulin resistance, and related metabolic disorders.[19]

  • Streptozotocin (STZ)-Induced Diabetic Rats: A model for Type 1 diabetes.

  • db/db Mice or Zucker Diabetic Fatty (ZDF) Rats: Genetic models of Type 2 diabetes and obesity.[15]

Efficacy Studies

Rationale: To assess the therapeutic potential of the compound in a living organism.

Protocol: Oral Glucose Tolerance Test (OGTT) in HFD-fed Mice

  • Animal Acclimatization and Treatment: Acclimatize HFD-fed mice and administer 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid or vehicle control daily for a specified period (e.g., 4 weeks).

  • Fasting: Fast the mice overnight (approximately 16 hours) before the OGTT.

  • Baseline Glucose Measurement: Measure baseline blood glucose levels from the tail vein.

  • Glucose Challenge: Administer an oral gavage of glucose solution (e.g., 2 g/kg body weight).

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance. An improvement in glucose tolerance is indicated by a lower glucose excursion and a smaller AUC.

ParameterRecommended Condition
Animal ModelC57BL/6J mice on a high-fat diet
Compound AdministrationOral gavage, daily for 4 weeks
Glucose Challenge2 g/kg body weight
Blood SamplingTail vein
ReadoutBlood glucose levels at 0, 15, 30, 60, 90, 120 min

Conclusion

The experimental design outlined in these application notes provides a robust and systematic approach to evaluating the efficacy of the novel compound 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid. By progressing through a phased workflow of in vitro profiling, mechanistic elucidation, and in vivo validation, researchers can thoroughly characterize its therapeutic potential and delineate its mechanism of action. This comprehensive approach is essential for advancing promising new chemical entities through the drug discovery and development pipeline.

References

  • MarinBio. (2025, July 24). Cell Based Assays for Metabolic Disease Drug Discovery.
  • Animal Models of Diabetes and Metabolic Disease - PMC.
  • Pharmaseed ltd. Metabolic Disorder Models.
  • Metabolic Disease Mouse Models for Reliable Drug Discovery.
  • Biocytogen. (2025, June 16). Preclinical Animal Models for Metabolic Diseases.
  • Animal models of metabolic syndrome: a review - PMC. (2016, October 4).
  • Establishing Protocols to Assess Mitochondrial Function in Granulocytes and PBMCs
  • Agilent.
  • Designing drug response experiments and quantifying their results - PMC.
  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
  • Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse - PMC.
  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • Creative Bioarray. (2025, June 30). Role of Cell-Based Assays in Drug Discovery and Development.
  • News-Medical. (2024, February 1). The role of cell-based assays for drug discovery.
  • RxList. Alpha-ketoglutarate: Health Benefits, Side Effects, Uses, Dose & Precautions.
  • Inside Industry. (2024, November 25). Alpha Keto Acids (AKA): The New Disruptor in Skin Therapy.
  • Thermo Fisher Scientific - ES. Functional Mitochondrial Staining.
  • Promega Corporation. Mitochondrial ToxGlo™ Assay Protocol.
  • ACS Publications. (2012, March 14).
  • Dr.Oracle. (2025, November 11).
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • ResearchGate. Design of lactate dehydrogenase A (LDHA) inhibitors and molecule...
  • Advancements in small molecule drug design: A structural perspective - PMC.
  • Analyst (RSC Publishing). (2020, May 8). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors.
  • Google Patents.
  • PubMed. (2015, November 15).
  • Wikipedia. Enzyme assay.
  • YouTube. (2023, August 18). functional in vitro assays for drug discovery.
  • Wikipedia. Keto acid.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Small molecule cores demonstrate non-competitive inhibition of lact
  • ACS Applied Bio Materials. (2024, February 19). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
  • Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modul
  • Research Archive of Rising Scholars. (2023, December 24). In-silico Design and Validation of Novel Lactate Dehydrogenase Inhibitors for Cancer Therapy.
  • ACS Publications. (2023, October 5).
  • Charles River Labor
  • Stanford University. Small Molecule Drug Prototyping.
  • Selleck. (2024, May 22). Pyruvic acid | ≥99%(HPLC) | LDH 阻害剤.
  • Wikipedia. Pyruvic acid.
  • MetwareBio. Pyruvic Acid: A Key Player in Cellular Metabolism and Health.
  • BLDpharm. 95262-11-6|3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid.
  • ChemScene. 95262-11-6 | 3-((2,3-Dichlorophenyl)amino)-3-oxopropanoic acid.
  • PubChem. 3-(2,4-Dichlorophenyl)propanoic acid | C9H8Cl2O2 | CID 2740915.
  • Sigma-Aldrich. (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid.
  • Echemi. 2-oxopropanoic acid | 13990-05-1, 3-(3,5-dichloro-4-hydroxyphenyl).
  • ChemScene. 1342452-23-6 | 3-(2,3-Dichlorophenyl)propiolic acid.
  • View MeSH Trace.
  • Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

Sources

Troubleshooting & Optimization

improving yield of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (Also known as: 2,3-Dichlorophenylpyruvic acid) CAS: 95262-11-6 (related derivatives) / Generic Structure Class Core Challenge: The synthesis of 2,3-substituted phenylpyruvic acids is notoriously difficult due to two converging factors:

  • Steric Hindrance: The ortho-chloro substituents on the phenyl ring severely hamper the initial condensation step (aldol-type addition).

  • Instability: The target

    
    -keto acid is prone to spontaneous decarboxylation (forming 2,3-dichlorophenylacetaldehyde) and oxidative polymerization under the harsh acidic/basic conditions required for hydrolysis.
    

This guide provides an optimized Erlenmeyer-Plöchl Azlactone protocol, widely regarded as the most scalable and robust route, with specific modifications to counteract the steric and stability issues of the 2,3-dichloro motif.

The "Gold Standard" Protocol: Modified Erlenmeyer-Plöchl

Do not use standard "textbook" conditions. The steric bulk of 2,3-dichlorobenzaldehyde requires higher driving force and stricter water control.

Phase 1: Azlactone Formation (The Condensation)

Reaction: 2,3-Dichlorobenzaldehyde + N-Acetylglycine


 Azlactone

Optimized Parameters:

Parameter Standard Protocol Optimized for 2,3-Dichloro Reasoning
Reagent Ratio 1:1 (Aldehyde:Glycine) 1.0 : 1.2 (Excess N-Acetylglycine) Pushes equilibrium forward against steric resistance.
Catalyst NaOAc (anhydrous) NaOAc (Fused) + Pb(OAc)₂ (Cat.) Lead acetate often catalyzes difficult condensations where NaOAc stalls.
Solvent Acetic Anhydride Acetic Anhydride (Freshly Distilled) Hydrolysis of anhydride by wet reagents kills the driving force.

| Temperature | Reflux (120-130°C) | 100-110°C (Controlled) | Avoids tar formation common with electron-poor aldehydes. |

Step-by-Step:

  • Mix 2,3-dichlorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and fused Sodium Acetate (0.8 eq) in Acetic Anhydride (3.0 vol).

  • Optional: Add 5 mol% Lead(II) acetate if reaction stalls (monitor by TLC).

  • Heat to 110°C for 2–4 hours. Do not overheat. The solution should turn yellow/orange, not black.

  • Critical Workup: Cool to 5°C. If precipitation is slow (due to sterics), add 1 volume of ice-cold ethanol. Filter the solid azlactone.

  • Wash: Wash cake with cold water (remove salts) then cold MeOH (remove unreacted aldehyde).

Phase 2: Stepwise Hydrolysis (The Critical Step)

Direct acid hydrolysis often leads to "tarring." Use a two-step "Ring Opening


 De-protection" strategy.
  • Ring Opening: Suspend the azlactone in 1% NaOH (aq) or Na₂CO₃ . Heat gently (60°C) until dissolved. This forms the

    
    -acetamido-2,3-dichlorocinnamic acid intermediate.
    
    • Checkpoint: The solution should be clear. Filter off any undissolved solids (unreacted impurities).

  • Hydrolysis: Acidify the solution with 3M HCl to pH 1. Reflux for 2–3 hours.

    • Note: The acetamido group hydrolyzes to the enamine, which tautomerizes to the imine and hydrolyzes to the ketone.

  • Isolation: Cool slowly. The target keto acid should crystallize. If an oil forms, extract with Ethyl Acetate, dry over MgSO₄, and recrystallize from Benzene/Pet Ether (or Toluene/Heptane).

Troubleshooting Center (Q&A)

Q1: My azlactone yield is <40%. I see a lot of unreacted aldehyde on TLC.

  • Diagnosis: The 2,3-dichloro substitution creates a "steric wall," preventing the active methylene of the oxazolone intermediate from attacking the aldehyde carbonyl.

  • Fix:

    • Switch Solvent: Use THF with TiCl₄/Pyridine (Lehnert modification). This is a low-temperature Knoevenagel-type condensation that bypasses the high-energy barrier of the classic fusion method.

    • Microwave: If available, microwave irradiation (140°C, 10 min) often overcomes steric barriers better than convective heating.

Q2: During hydrolysis, the product turns into a dark, sticky oil (Tar).

  • Diagnosis: Decarboxylation or polymerization. Phenylpyruvic acids are sensitive to oxidation in alkaline media and decarboxylation in hot acid.

  • Fix:

    • Strict Anaerobic Conditions: Sparge all hydrolysis buffers with Nitrogen/Argon. Perform the reaction under an inert blanket.

    • Reduce Acid Strength: Switch from 3M HCl reflux to 1M HCl at 80°C for a longer time.

    • Alternative Hydrolysis: Use Enzymatic Hydrolysis (Acylase) on the acetamido intermediate if chemical hydrolysis is too harsh.

Q3: The final product contains 5-10% 2,3-dichlorobenzoic acid.

  • Diagnosis: Oxidative cleavage of the keto acid.

  • Fix: This is caused by dissolved oxygen or peroxides in the solvent. Use antioxidant stabilizers (e.g., trace hydroquinone) during workup or ensure strict deoxygenation.

Q4: I cannot get the final acid to crystallize; it remains an oil.

  • Diagnosis: Impurities (acetimide byproducts) are preventing crystal lattice formation.

  • Fix: Form the Calcium or Sodium Salt .

    • Treat the crude oil with ethanolic CaCl₂.

    • The Calcium pyruvate salt often precipitates nicely.

    • Filter, wash, and regenerate the free acid with dilute HCl only when needed.

Visual Logic: Process Flow & Troubleshooting

G Start Start: 2,3-Dichlorobenzaldehyde Step1 Condensation (Azlactone) Reagents: Ac2O, NaOAc, N-Acetylglycine Start->Step1 Check1 Checkpoint: Solid Formed? Step1->Check1 RouteA Standard Workup Wash with cold MeOH Check1->RouteA Yes RouteB Troubleshoot: Low Yield Use TiCl4/Pyridine or Pb(OAc)2 cat. Check1->RouteB No / Low Yield Step2 Hydrolysis Phase 1 Ring Opening (1% NaOH, 60°C) RouteA->Step2 RouteB->Step1 Retry Step3 Hydrolysis Phase 2 De-acetylation (3M HCl, Reflux) Step2->Step3 Check2 Checkpoint: Dark Oil? Step3->Check2 Success Target: 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid Check2->Success Crystalline Solid FixOil Fix: Form Ca2+ Salt Regenerate acid later Check2->FixOil Sticky Oil FixOil->Success

Caption: Optimized decision tree for the synthesis of sterically hindered phenylpyruvic acids.

References

  • Erlenmeyer-Plöchl Azlactone Synthesis (General Mechanism & Optimization)

    • Conway, P. A., et al. (2009). "A simple and efficient method for the synthesis of Erlenmeyer azlactones."[1] Research Repository UCD.

  • Hydrolysis of Hindered Azlactones

    • Carter, H. E. (1946). "Azlactones."[1][2][3][4][5] Organic Reactions, 3, 198. (Classic authoritative text on the stability of substituted azlactones).

  • Synthesis of Phenylpyruvic Acids via Azlactones

    • Herbst, R. M., & Shemin, D. (1939). "Phenylpyruvic Acid."[6] Organic Syntheses, Coll.[7][8] Vol. 2, p. 519.[2] (Foundational protocol for phenylpyruvic acid, adaptable to dichloro-derivatives).

  • Alternative TiCl₄ Mediated Condensation (Lehnert Modification)

    • Lehnert, W. (1970). "Knoevenagel-Kondensationen mit TiCl4/Base." Tetrahedron Letters. (Crucial for sterically hindered aldehydes).
  • Handling & Stability of Halogenated Phenylpyruvates

    • Relevant patent data on 3-aryl-2-oxopropanoic acid derivatives and their stabiliz

Sources

Technical Support Center: Resolving Solubility Challenges of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulations Division

This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the aqueous solubility of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid. We will explore the underlying causes of its poor solubility and provide a series of structured, evidence-based strategies in a question-and-answer format to achieve stable and usable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid so poorly soluble in aqueous solutions?

Answer: The solubility of a molecule is governed by its physicochemical properties. In the case of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, its structure contains competing features that result in low aqueous solubility.

  • Hydrophobic Character: The core of the molecule is a dichlorinated phenyl ring. The two chlorine atoms and the phenyl ring itself are highly non-polar and lipophilic (fat-loving), which leads to a strong tendency to repel water. While specific experimental data for this exact molecule is sparse, structurally related compounds possess a high predicted partition coefficient (LogP), a measure of lipophilicity[1]. A higher LogP value generally correlates with lower water solubility.

  • Hydrophilic Character: The molecule also possesses a carboxylic acid and an alpha-keto group. These groups are polar and capable of hydrogen bonding with water. However, the powerful hydrophobic nature of the dichlorophenyl ring dominates, leading to overall poor aqueous solubility.

This dual nature is a common challenge for many active pharmaceutical ingredients (APIs), with estimates suggesting that up to 90% of molecules in discovery pipelines are poorly water-soluble[2][3].

Q2: What is the most direct and simple first step to try and solubilize this compound?

Answer: The most straightforward initial approach is pH adjustment .[] The molecule is a carboxylic acid. By increasing the pH of the aqueous medium, you can deprotonate the carboxylic acid group (-COOH) to its corresponding carboxylate salt (-COO⁻).

Mechanism: The conversion of the neutral acid to its ionized salt form dramatically increases its polarity, making it significantly more water-soluble. This is an application of Le Châtelier's principle; by adding a base (e.g., NaOH) to remove H+ ions, the equilibrium shifts towards the dissolved, ionized form.[5][6]

A simple protocol to test this is outlined below.

Protocol 1: Trial Solubilization by pH Adjustment
  • Weigh out a small, precise amount of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (e.g., 1 mg) into a clean glass vial.

  • Add a measured volume of your desired aqueous buffer (e.g., 1 mL of Phosphate-Buffered Saline, PBS). The compound will likely remain as a solid suspension.

  • While stirring or vortexing, add a low-concentration base (e.g., 0.1 M NaOH) dropwise.

  • Monitor the solution for clarity. Use a calibrated pH meter to track the pH.

  • Note the pH at which the compound fully dissolves. This will give you an approximate pKa value and the minimum pH required for solubilization.

  • Caution: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay). Some compounds may degrade at very high pH.

Q3: I need to prepare a concentrated stock solution. What organic solvent should I use?

Answer: For creating a highly concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the industry-standard choice.[7]

Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a vast range of organic compounds, even those with poor aqueous solubility.[7][8] It is often used to prepare stock solutions at concentrations (e.g., 10-100 mM) that would be impossible in water alone. These stocks are then diluted to a final, low percentage of DMSO in the working aqueous solution.[7]

Considerations:

  • Precipitation upon Dilution: A primary challenge with DMSO stocks is that the compound may precipitate when diluted into an aqueous buffer.[9][10] This occurs because the solvent environment rapidly changes from a favorable organic one to an unfavorable aqueous one.

  • Toxicity: While widely used, DMSO can have effects on biological systems, especially at concentrations above 1%.[8][11] It's crucial to always run a vehicle control (your final buffer containing the same percentage of DMSO as your test samples) in your experiments.

Q4: What are more advanced strategies if pH adjustment and co-solvents are insufficient or unsuitable for my assay?

Answer: When simple methods fail or are incompatible with your experimental system (e.g., due to pH constraints or solvent toxicity), cyclodextrin-based formulation is a highly effective and recommended alternative.[12]

Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut.[] Their exterior is hydrophilic (water-soluble), while the interior cavity is hydrophobic.[14][15] A poorly soluble molecule like 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[16] This complex has a water-soluble exterior, allowing the entire package to dissolve readily in aqueous solutions.[16][17]

Advantages:

  • Increased Solubility: Can increase apparent water solubility by several orders of magnitude.[17]

  • Biocompatibility: Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are generally considered benign and are used in parenteral drug formulations.[15][17]

  • Stability: Encapsulation can protect the compound from degradation.[17]

Troubleshooting Guide & Advanced Protocols

Problem: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What should I do?

This is a classic sign of kinetic versus thermodynamic solubility. The compound is soluble in the high-concentration DMSO stock but not in the final aqueous medium.

Workflow for Resolving Precipitation

G start Precipitation Observed on Dilution of DMSO Stock check_dmso Is final DMSO concentration >2%? start->check_dmso increase_dmso Strategy 1: Increase Final DMSO % (If assay tolerates it) check_dmso->increase_dmso No change_method Final DMSO % is too low to maintain solubility check_dmso->change_method Yes success success increase_dmso->success Problem Solved use_cosolvent Strategy 2: Use an Intermediate Co-solvent (e.g., PEG 400, Propylene Glycol) with pH adjustment. change_method->use_cosolvent Option A use_cyclodextrin Strategy 3: Use Cyclodextrin to form a soluble inclusion complex. change_method->use_cyclodextrin Option B (Recommended) use_cosolvent->success use_cyclodextrin->success

Caption: Troubleshooting workflow for precipitation issues.

  • Strategy 1 (Increase Final DMSO %): The simplest solution is to increase the final concentration of DMSO in your working solution. However, many cell-based assays are sensitive to DMSO concentrations above 0.5-1%. Test the tolerance of your specific system.

  • Strategy 2 (Combine Co-solvents and pH): Using a combination of solubilizers is often effective.[][18] Co-solvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol can work synergistically with pH adjustment. They reduce the polarity of the water, making it a more "hospitable" environment for the drug molecule even after dilution.[]

  • Strategy 3 (Cyclodextrin Formulation): This is the most robust solution. By pre-forming a soluble inclusion complex, the compound is already in a water-compatible state before it is introduced to the final buffer, preventing precipitation.

Problem: I am running a sensitive cell-based assay and must avoid solvent toxicity. How do I prepare a solution of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid?

For sensitive biological applications, minimizing organic co-solvents is critical. The recommended approach is to use a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its low toxicity in biological systems.[17]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol aims to create a 1 mM stock solution of the compound complexed with HP-β-CD, which can then be further diluted. The molar ratio of Drug:CD is a critical parameter to optimize. A starting point of 1:5 or 1:10 is common.

Materials:

  • 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (MW: ~233.05 g/mol )

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) (MW: ~1460 g/mol )

  • High-purity water or desired buffer (e.g., PBS)

Procedure:

  • Prepare the Cyclodextrin Solution: To achieve a 10:1 molar ratio for a final 1 mM drug solution, you will need a 10 mM HP-β-CD solution.

    • Weigh 14.6 mg of HP-β-CD.

    • Dissolve in ~0.9 mL of your buffer in a 1.5 mL microfuge tube. Vortex until fully dissolved.

  • Add the Compound:

    • Weigh 0.233 mg of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid.

    • Add this powder directly to the HP-β-CD solution.

  • Facilitate Complexation:

    • Cap the tube securely.

    • Mix vigorously on a vortex mixer for 1-2 hours at room temperature.

    • Alternatively, use a sonicating water bath for 30-60 minutes to accelerate dissolution and complex formation.

  • Clarify and Sterilize:

    • After mixing, inspect the solution. It should be clear. If any particulate matter remains, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully collect the supernatant. This is your ~1 mM stock solution.

    • For cell culture, sterile-filter the final solution through a 0.22 µm syringe filter.

  • Confirmation (Optional): The increase in solubility can be quantified using techniques like HPLC to determine the concentration of the compound in the supernatant.

Workflow Diagram: Cyclodextrin Complexation

G cluster_0 Step 1: Prepare CD Solution cluster_1 Step 2: Add Compound cluster_2 Step 3: Mix to Form Complex cluster_3 Step 4: Final Preparation weigh_cd Weigh HP-β-CD dissolve_cd Dissolve in buffer weigh_cd->dissolve_cd add_drug Add to CD solution weigh_drug Weigh Compound weigh_drug->add_drug mix Vortex / Sonicate (1-2 hours) add_drug->mix clarify Centrifuge to remove undissolved material mix->clarify filter Sterile Filter (0.22 µm) clarify->filter final_product final_product filter->final_product Ready-to-use Stock Solution

Sources

Technical Support Center: Optimizing Reaction Conditions for Dichlorophenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of dichlorophenylpropanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction

Dichlorophenylpropanoic acids and their derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The optimization of their synthesis is crucial for achieving high yields, purity, and cost-effectiveness. This guide will focus on two primary synthetic routes to the dichlorophenylpropanoic acid core and the subsequent derivatization of the carboxylic acid moiety.

Part 1: Synthesis of the Dichlorophenylpropanoic Acid Core

There are two principal pathways for the synthesis of the dichlorophenylpropanoic acid backbone: the Perkin or Knoevenagel condensation followed by reduction, and the Friedel-Crafts acylation. Each route presents unique challenges and optimization opportunities.

Route 1: Dichlorocinnamic Acid Synthesis and Subsequent Reduction

This two-step approach involves the initial formation of a dichlorocinnamic acid intermediate, which is then reduced to the desired dichlorophenylpropanoic acid.

Step 1: Synthesis of Dichlorocinnamic Acid via Perkin or Knoevenagel Condensation

The Perkin and Knoevenagel reactions are classic methods for the synthesis of α,β-unsaturated aromatic acids.[1][2]

  • Perkin Reaction: This reaction involves the condensation of a dichlorobenzaldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of a weak base, such as the sodium or potassium salt of the corresponding acid (e.g., sodium acetate).[3][4][5]

  • Knoevenagel Condensation: This method utilizes the reaction of a dichlorobenzaldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like piperidine or an amine in a suitable solvent.[2][6][7]

Experimental Protocol: Synthesis of 2,4-Dichlorocinnamic Acid via Knoevenagel Condensation

  • To a solution of 2,4-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-5 volumes), add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-dichlorocinnamic acid.

Step 2: Reduction of Dichlorocinnamic Acid

The double bond of the dichlorocinnamic acid is selectively reduced to afford the target dichlorophenylpropanoic acid. Catalytic hydrogenation is the most common and efficient method for this transformation.[8][9]

Experimental Protocol: Catalytic Hydrogenation of 2,4-Dichlorocinnamic Acid

  • In a pressure vessel, dissolve 2,4-dichlorocinnamic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude 3-(2,4-dichlorophenyl)propanoic acid.

  • If necessary, purify the product by recrystallization.

Troubleshooting and FAQs for Route 1

Q1: My Knoevenagel/Perkin condensation is giving a low yield. What are the possible causes?

  • A1:

    • Insufficient reaction time or temperature: These reactions often require elevated temperatures and several hours to proceed to completion.[3] Ensure your reaction is heated adequately and for a sufficient duration.

    • Base/Catalyst deactivation: The basic catalysts used in these reactions can be sensitive to moisture. Ensure all reagents and solvents are anhydrous.

    • Side reactions: Aldehydes can undergo self-condensation or other side reactions in basic conditions.[3] Careful control of temperature and reaction time is crucial.

    • Substrate reactivity: The electron-withdrawing nature of the chlorine atoms on the benzaldehyde can reduce its reactivity. A slight excess of the active methylene compound or anhydride may be beneficial.

Q2: I am observing incomplete reduction of the dichlorocinnamic acid. How can I improve this?

  • A2:

    • Catalyst activity: The Pd/C catalyst may be old or of poor quality. Use a fresh, high-quality catalyst.

    • Insufficient hydrogen pressure: While many hydrogenations proceed at atmospheric pressure, some substrates require higher pressures to drive the reaction to completion.

    • Solvent choice: The choice of solvent can impact the reaction rate. Ethanol, methanol, and ethyl acetate are common choices.

    • Reaction time: Ensure the reaction is allowed to run for a sufficient period. Monitor by TLC until the starting material is no longer visible.

Q3: Are there any alternatives to catalytic hydrogenation for the reduction step?

  • A3: Yes, transfer hydrogenation is a viable alternative that avoids the need for pressurized hydrogen gas.[10][11] Common hydrogen donors include formic acid and its salts in the presence of a palladium catalyst.[10]

Route 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation offers a more direct approach to the carbon skeleton of dichlorophenylpropanoic acid derivatives.[12][13] This involves the reaction of a dichlorobenzene with an acylating agent, such as succinic anhydride or a propionyl halide, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[12][14]

Workflow for Friedel-Crafts Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Anhydrous Dichlorobenzene R1 Charge reactor with dichlorobenzene and Lewis acid P1->R1 P2 Acylating Agent (e.g., Succinic Anhydride) R3 Slowly add acylating agent P2->R3 P3 Anhydrous Lewis Acid (e.g., AlCl₃) P3->R1 R2 Cool to 0-5 °C R1->R2 R2->R3 R4 Stir at RT or heat (Monitor by TLC/GC) R3->R4 W1 Quench with ice/HCl R4->W1 W2 Extract with organic solvent W1->W2 W3 Wash with NaHCO₃ and brine W2->W3 W4 Dry, filter, and concentrate W3->W4 W5 Purify (Recrystallization or Chromatography) W4->W5

Caption: General workflow for Friedel-Crafts acylation of dichlorobenzene.

Troubleshooting and FAQs for Route 2

Q1: My Friedel-Crafts acylation is not proceeding or is very sluggish. What should I check?

  • A1:

    • Catalyst deactivation: Aluminum chloride is extremely sensitive to moisture.[14] Ensure all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

    • Deactivated substrate: Dichlorobenzene is an electron-deficient and therefore deactivated aromatic ring, making it less reactive in electrophilic aromatic substitutions.[12][14] A stoichiometric amount or even a slight excess of the Lewis acid catalyst is often required.

    • Insufficient temperature: Acylation of deactivated rings may require higher temperatures to proceed at a reasonable rate.[12] If the reaction is slow at room temperature, consider gradually increasing the temperature while monitoring for side product formation.

Q2: I am getting a mixture of isomers. How can I improve the regioselectivity?

  • A2: The two chlorine atoms are ortho-, para-directing but deactivating. The position of acylation is influenced by both electronic and steric effects.[12]

    • Reaction temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable para-isomer.[14]

    • Catalyst choice: While AlCl₃ is common, other Lewis acids or shape-selective catalysts like zeolites can sometimes provide better regioselectivity.[12]

    • Solvent effects: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide have been reported to favor para-substitution in some cases.[14]

Q3: After the reaction, I have a difficult-to-purify mixture. What are the likely impurities?

  • A3:

    • Unreacted starting materials: Due to the deactivated nature of dichlorobenzene, incomplete conversion is common.

    • Positional isomers: As discussed, a mixture of acylated isomers is a significant possibility.

    • Polyacylation: Although the acyl group is deactivating, preventing further reaction, under harsh conditions, a second acylation might occur, though this is less common than in Friedel-Crafts alkylation.[13]

Part 2: Derivatization of the Dichlorophenylpropanoic Acid

Once the dichlorophenylpropanoic acid core is synthesized, the carboxylic acid functionality can be readily converted into a variety of derivatives, most commonly esters and amides.

Esterification

Fischer Esterification

This is a classic acid-catalyzed esterification method.[15][16]

Experimental Protocol: Fischer Esterification

  • Dissolve the dichlorophenylpropanoic acid (1 equivalent) in an excess of the desired alcohol (which also acts as the solvent).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

DCC Coupling

For more sensitive substrates or when milder conditions are required, coupling agents like dicyclohexylcarbodiimide (DCC) can be used.[17]

Experimental Protocol: DCC-Mediated Esterification

  • Dissolve the dichlorophenylpropanoic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C and add DCC (1.1 equivalents).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for several hours until completion (monitor by TLC).

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer, filter, and concentrate to obtain the ester.

Amidation

Schotten-Baumann Reaction (via Acyl Chloride)

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[18]

Experimental Protocol: Amidation via Acyl Chloride

  • Acyl Chloride Formation: Gently reflux the dichlorophenylpropanoic acid with thionyl chloride or oxalyl chloride until the evolution of gas ceases. Remove the excess reagent by distillation or under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an aprotic solvent (e.g., DCM). Cool to 0 °C and add a solution of the desired amine (2.2 equivalents) or 1.1 equivalents of the amine and 1.1 equivalents of a non-nucleophilic base like triethylamine.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate to yield the amide.

Peptide Coupling Reagents

A wide array of modern coupling reagents allows for the direct amidation of carboxylic acids under mild conditions.[18][19][20]

Experimental Protocol: Amidation using HATU

  • Dissolve the dichlorophenylpropanoic acid (1 equivalent) in an anhydrous aprotic solvent like dimethylformamide (DMF).

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir for a few minutes to activate the acid, then add the amine (1.1 equivalents).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Dilute the reaction mixture with an organic solvent and wash with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate to obtain the amide.

Troubleshooting and FAQs for Derivatization

Q1: My Fischer esterification is not going to completion. What can I do?

  • A1: Fischer esterification is an equilibrium process.[15] To drive it to completion, you can:

    • Use a large excess of the alcohol.

    • Remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.

    • Ensure a sufficient amount of acid catalyst is used.

Q2: The DCC coupling for my esterification is messy and gives low yields.

  • A2:

    • Anhydrous conditions are critical: Any moisture will react with the DCC.

    • DCU removal: The dicyclohexylurea byproduct can sometimes be difficult to remove completely by filtration. It may be necessary to concentrate the reaction mixture and precipitate the DCU from a non-polar solvent like hexane.

    • DMAP is key: For sterically hindered alcohols, a catalytic amount of DMAP is essential for an efficient reaction.[17]

Q3: When making an amide, the direct reaction of the carboxylic acid and amine is not working.

  • A3: A direct reaction between a carboxylic acid and an amine at room temperature will result in an acid-base reaction to form a salt, rather than amide bond formation.[21] Activation of the carboxylic acid with a coupling agent or conversion to an acyl chloride is necessary.

Q4: How do I choose the right amidation coupling reagent?

  • A4: The choice of coupling reagent depends on several factors, including the steric hindrance of the acid and amine, the presence of other functional groups, and the desired reaction conditions.

    • HATU, HBTU, PyBOP: These are highly efficient and commonly used for a wide range of substrates, including sterically hindered ones.[18]

    • EDC: A water-soluble carbodiimide, which can be advantageous for work-up as the urea byproduct can be washed away with water.

    • Boric Acid: An environmentally friendly and inexpensive catalyst for amidation, particularly effective for large-scale preparations.[20]

Data Summary Tables

Table 1: Comparison of Synthetic Routes to Dichlorophenylpropanoic Acid Core

FeatureRoute 1: Cinnamic Acid ReductionRoute 2: Friedel-Crafts Acylation
Number of Steps 2 (Condensation + Reduction)1
Key Reagents Dichlorobenzaldehyde, Malonic Acid/Acetic Anhydride, Pd/C, H₂Dichlorobenzene, Acylating Agent, Lewis Acid (AlCl₃)
Common Issues Side reactions in condensation, catalyst poisoning in reductionIsomer formation, low reactivity of substrate, moisture sensitivity
Purification Recrystallization of intermediate and final productColumn chromatography often required to separate isomers

Table 2: Common Conditions for Derivatization Reactions

ReactionReagentsSolventTemperatureKey Considerations
Fischer Esterification Alcohol (excess), H₂SO₄ (cat.)AlcoholRefluxEquilibrium reaction; remove water or use excess alcohol
DCC Esterification Alcohol, DCC, DMAP (cat.)DCM, THF0 °C to RTAnhydrous conditions; DCU byproduct removal
Amidation (Acyl Chloride) SOCl₂, Amine, BaseDCM, THF0 °C to RTAcyl chloride is moisture sensitive; use of base is crucial
Amidation (HATU) Amine, HATU, DIPEADMF, DCMRTMild conditions; good for sensitive substrates

Visualizing the Workflow

Decision Tree for Route Selection

start Starting Material Availability q1 Is a specific dichlorobenzaldehyde isomer readily available? start->q1 route1 Pursue Route 1: Cinnamic Acid Pathway q1->route1 Yes q2 Is separation of isomers feasible in your lab? q1->q2 No route2 Pursue Route 2: Friedel-Crafts Acylation q2->route1 No, consider sourcing the aldehyde q2->route2 Yes

Caption: Decision tree for selecting a synthetic route.

References

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  • SciSpace. (n.d.). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
  • Royal Society of Chemistry. (n.d.). Pyridine free synthesis of cinnamic acid.
  • BenchChem. (2025).
  • Peyrot, C., et al. (n.d.). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PMC.
  • Alfa Chemistry. (n.d.).
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  • Wikipedia. (n.d.).
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  • MDPI. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
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  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Chlorocinnamic Acid.
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  • Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction.
  • Sciencemadness.org. (2012). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH.
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  • ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
  • ChemIQSoc. (n.d.).
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  • Khan Academy. (n.d.).
  • ResearchGate. (2025).
  • Google Patents. (n.d.). Preparation method of 2, 6-dichlorobenzaldehyde.
  • Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid.
  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
  • J-STAGE. (n.d.). The SYnthesis of Cinnamoyl Chloride.
  • Guidechem. (2023). What is the synthesis route of 2,4-Dichlorobenzaldehyde?.
  • OperaChem. (2024).
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.

Sources

Technical Support Center: Purifying 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Research & Development Professionals

Welcome to the technical support center for 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this α-keto acid and require methods to enhance its purity. As a key intermediate in various synthetic pathways, achieving high purity is critical for ensuring the reliability of experimental outcomes and the quality of downstream products. This document provides a series of frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid?

The impurities present in your sample are largely dependent on the synthetic route used.[1] However, for syntheses involving Friedel-Crafts acylation or similar aromatic substitution reactions, several classes of impurities are common:

  • Unreacted Starting Materials: The most common impurities are often residual 1,2-dichlorobenzene and the acylating agent (e.g., an oxalyl chloride derivative).[2]

  • Positional Isomers: During the acylation of 1,2-dichlorobenzene, substitution can occur at different positions on the aromatic ring, leading to the formation of isomers such as 3-(3,4-dichlorophenyl)-2-oxopropanoic acid.[2][3] Separating these can be challenging due to their similar physical properties.

  • By-products from Side Reactions: Over-acylation or decomposition of the target molecule under harsh reaction conditions (e.g., excessive heat) can introduce additional impurities.[2]

  • Hydrolysis Products: If the synthesis involves an ester intermediate, incomplete hydrolysis will leave residual α-keto ester in the final product.

Q2: What is the recommended first step to evaluate the purity of my crude sample?

A multi-tiered analytical approach is recommended. Start with a simple, rapid technique and proceed to more sophisticated methods as needed.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable first-pass technique to visualize the number of components in your crude mixture. It can quickly indicate the presence of unreacted starting materials (which typically have very different Rf values) and other major impurities.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, reverse-phase HPLC with UV detection is the method of choice.[4][5] It provides excellent separation of the target compound from closely related isomers and other impurities, allowing for accurate purity determination (e.g., area percent).

  • Spectroscopic Analysis (NMR): ¹H NMR spectroscopy is essential for structural confirmation and can help identify specific impurities if their concentration is high enough to be detected.

Q3: What are the primary purification strategies for 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid?

The two most effective methods for purifying this polar, acidic compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid sample. The key is finding a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.

  • Silica Gel Column Chromatography: This technique is ideal for separating compounds with different polarities.[2][6] Given the carboxylic acid and ketone functionalities, 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid is quite polar. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol), often with a small amount of acetic or formic acid to improve peak shape and prevent tailing.[7]

Q4: My sample purity seems to decrease over time. What are the stability and storage recommendations?

α-Keto acids can be susceptible to degradation, particularly decarboxylation, which can be accelerated by heat, light, and the presence of nucleophiles or certain metal ions.[8]

  • Storage: Store the purified solid compound in a tightly sealed, amber glass vial at low temperatures (2-8°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[9]

  • Handling: When working with the compound in solution, use fresh solvents and prepare solutions immediately before use. Avoid prolonged heating.

Troubleshooting Guide: From Crude Sample to High-Purity Compound

This section provides detailed protocols and troubleshooting advice for common issues encountered during the purification workflow.

Problem 1: Initial Purity Assessment is Poor (Multiple Spots/Peaks)

Symptom: TLC shows multiple spots, or the initial HPLC chromatogram indicates a purity of <90%.

Causality: This is a typical result for a crude reaction mixture containing unreacted starting materials, isomers, and side-products. The goal is to identify these components to select the best purification strategy.

Solution: Systematic Impurity Profiling

Use a combination of analytical techniques to tentatively identify the major impurities.

Analytical TechniquePrincipleApplication & InsightsAdvantagesDisadvantages
TLC Separation based on differential partitioning between a stationary and mobile phase.Rapidly visualize the number of components. Compare Rf values to pure starting materials.Fast, inexpensive, requires minimal sample.Provides qualitative data only; poor resolution for similar compounds.
HPLC-UV High-resolution separation in a packed column based on polarity.[4]Quantify the purity and detect isomers. Retention time provides a reliable fingerprint.High resolution, quantitative, highly sensitive.[10]Requires method development, more expensive.
LC-MS Combines HPLC separation with mass spectrometry detection.Identify impurities by their mass-to-charge ratio, confirming suspected structures.Provides molecular weight information, highly specific.[11][12]Requires specialized equipment and expertise.
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Confirm the structure of the desired product and identify major impurities by their characteristic signals.Provides detailed structural information.Lower sensitivity; impurities <5% may not be visible.

By comparing the analytical data of your crude product to that of the starting materials and considering likely side reactions, you can form a hypothesis about the identity of your impurities, which will guide your choice of purification method.

Problem 2: Recrystallization Fails to Yield Pure Crystals

Symptom: The compound oils out, fails to crystallize upon cooling, or the purity post-recrystallization shows minimal improvement.

Causality: This is almost always due to an improper choice of solvent or a suboptimal procedure. If the compound is too soluble in the cold solvent, recovery will be low. If it is not soluble enough in the hot solvent, the process is ineffective. The presence of significant amounts of impurities can also inhibit crystal formation.

Solution: Systematic Solvent Screening and Protocol Optimization

cluster_0 Recrystallization Workflow A Step 1: Solvent Screening (Test solubility of crude solid in various solvents: hot vs. cold) B Step 2: Dissolution (Dissolve compound in minimum amount of hot solvent) A->B Select best solvent C Step 3: Hot Filtration (Optional) (If insoluble impurities are present) B->C Fully dissolved D Step 4: Slow Cooling (Allow solution to cool to room temp, then place in ice bath) B->D No insoluble matter C->D E Step 5: Crystal Collection (Collect crystals by vacuum filtration) D->E Crystals formed F Step 6: Washing (Wash crystals with a small amount of cold solvent) E->F G Step 7: Drying (Dry crystals under vacuum) F->G H Step 8: Purity Analysis (Assess purity by HPLC/TLC) G->H

Caption: A systematic workflow for optimizing recrystallization.

  • Solvent Selection: In separate small test tubes, test the solubility of ~10-20 mg of your crude material in ~0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent, as this will reduce your yield.

  • Decolorization (if needed): If the solution is colored by minor, highly-colored impurities, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if needed): If insoluble impurities or activated carbon are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting TipPossible CauseRecommended Action
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add slightly more solvent. Alternatively, try a lower-boiling point solvent system.
No Crystals Form Too much solvent was used, or the solution was cooled too rapidly.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some solvent and re-cool.
Low Recovery The compound is too soluble in the cold solvent, or too much solvent was used initially.Ensure the solution is thoroughly chilled in an ice bath before filtration. Re-evaluate your choice of solvent.
Purity Not Improved The chosen solvent does not effectively differentiate between the compound and the impurity.A different solvent is required. If impurities are very similar, chromatography may be necessary.
Problem 3: Poor Separation During Column Chromatography

Symptom: Fractions are cross-contaminated, or impurities co-elute with the product. The peak shape on an automated system is broad or tailing.

Causality: This arises from an improperly chosen mobile phase, incorrect stationary phase loading, or interactions between the acidic analyte and the silica gel. The highly polar carboxylic acid can strongly and irreversibly bind to the silica surface, leading to tailing and poor recovery.

Solution: Optimized Acidified Silica Gel Chromatography

cluster_1 Column Chromatography Workflow A Step 1: TLC Analysis (Find a solvent system that gives the target a Rf of ~0.3) B Step 2: Column Packing (Prepare a slurry of silica gel in the non-polar solvent and pack the column) A->B Add 0.5-1% acetic acid to mobile phase C Step 3: Sample Loading (Dissolve crude in minimal solvent and load onto the column) B->C D Step 4: Elution (Run the column with the chosen mobile phase, collecting fractions) C->D E Step 5: Fraction Analysis (Analyze collected fractions by TLC) D->E F Step 6: Combine & Evaporate (Combine pure fractions and remove solvent under reduced pressure) E->F Pool pure fractions G Step 7: Purity Confirmation (Confirm purity of final product by HPLC/NMR) F->G

Caption: A workflow for optimizing purification via column chromatography.

  • Mobile Phase Selection: Use TLC to find a suitable eluent. Test various ratios of hexanes/ethyl acetate or dichloromethane/methanol. The ideal system will show good separation between your product and impurities, with the product having an Rf value of 0.25-0.35. Crucially, add 0.5-1% acetic acid or formic acid to the mobile phase. This suppresses the deprotonation of the carboxylic acid, reducing its interaction with the silica gel and eliminating peak tailing.[7]

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., hexanes). Pour the slurry into your column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution, collecting fractions. You can use a gradient elution, starting with a less polar mixture and gradually increasing the polarity to elute your compound.

  • Fraction Monitoring: Spot each collected fraction onto a TLC plate to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic/formic acid is volatile and will be removed under vacuum.

References

  • Supporting Information for Copper-catalysed difluoroalkylation of aromatic aldehydes via decarboxylation/aldol reaction. Royal Society of Chemistry. Available from: [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Available from: [Link]

  • Google Patents. US8299293B2 - Process for preparing α-keto acids and derivatives thereof.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • MDPI. Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Available from: [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. Available from: [Link]

  • ACS Publications. α-Keto Acids: Acylating Agents in Organic Synthesis. Available from: [Link]

  • EPA. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available from: [Link]

  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Available from: [Link]

  • PubChem. 2,3-Dichloropropionic acid. Available from: [Link]

  • ResearchGate. Modified method for the determination of pyruvic acid with dinitrophenylhydrazine. In the assessment of onion pungency. Available from: [Link]

  • Semantic Scholar. The determination of pyruvic acid by 2,4-dinitrophenylhydrazine method. Available from: [Link]

  • Google Patents. Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid.
  • PMC - NIH. Chromatography of pyruvic acid and of acetoacetic acid as their 2:4-dinitrophenylhydrazones. Available from: [Link]

  • DergiPark. Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC. Available from: [Link]

Sources

overcoming challenges in the scale-up synthesis of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting Scale-Up Challenges in Erlenmeyer-Plöchl Azlactone Synthesis

Executive Summary

This guide addresses the specific engineering and chemical challenges encountered during the kilogram-scale synthesis of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (also known as 2,3-dichlorophenylpyruvic acid).

While the Erlenmeyer-Plöchl azlactone route is the industry standard for phenylpyruvic acid derivatives, the 2,3-dichloro substitution pattern introduces unique steric and solubility constraints. These often manifest as rheological failures (solidification) during condensation or oxidative decarboxylation during hydrolysis. This support center provides self-validating protocols to overcome these barriers.

Module 1: Upstream Processing (Azlactone Formation)

The Challenge: The condensation of 2,3-dichlorobenzaldehyde with N-acetylglycine often results in a "concrete-like" reaction mass upon cooling, leading to broken agitators or heterogeneous reaction profiles.

Process Flow Diagram: Optimized Azlactone Synthesis

AzlactoneProcess cluster_trouble Critical Control Points Start Reagents: 2,3-Dichlorobenzaldehyde N-Acetylglycine NaOAc (anhydrous) Reaction Reaction: 110-120°C, 4-6 hours (Reflux) Start->Reaction Solvent Solvent System: Acetic Anhydride (3.0 eq) + Co-solvent (Optional) Solvent->Reaction Critical for Rheology Quench Quench/Crystallization: Cool to 80°C Add EtOH or IPA Reaction->Quench Monitor TLC Isolation Filtration: Wash with cold alcohol Dry < 50°C Quench->Isolation CCP1 Moisture Control (Prevents hydrolysis of Ac2O) CCP1->Start CCP2 Agitation Torque (Monitor viscosity) CCP2->Reaction

Figure 1: Workflow for the formation of 4-(2,3-dichlorobenzylidene)-2-methyloxazol-5(4H)-one.

Troubleshooting Guide: Azlactone Step
SymptomRoot Cause AnalysisCorrective Action
Reaction mass solidifies before completion.Solubility Limit: The 2,3-dichloro azlactone crystallizes at high temperatures due to high lattice energy/lipophilicity.Co-solvent Strategy: Do not rely solely on acetic anhydride. Add Toluene (0.5 vol) or increase Acetic Anhydride to 4.0 eq. This maintains a stirrable slurry without quenching the reaction.
Low Yield (<60%) Moisture Contamination: Water hydrolyzes acetic anhydride, stopping the cyclization of N-acetylglycine.Reagent Audit: Verify Sodium Acetate is anhydrous (fused). Standard NaOAc

3H

O will destroy the reaction.
Dark/Tarred Product Thermal Decomposition: 2,3-dichloro substitution makes the ring sensitive to prolonged heating >130°C.Temp Control: Maintain strict internal temperature of 110–115°C . Do not exceed 120°C oil bath temperature.

Module 2: Downstream Processing (Hydrolysis)

The Challenge: Converting the azlactone to the


-keto acid requires ring opening and hydrolysis. The major risk here is decarboxylation  to 2,3-dichlorophenylacetic acid, which is difficult to separate.
Mechanism & Impurity Pathways

The hydrolysis proceeds via an acylaminoacrylic acid intermediate. If the reaction is too vigorous, oxidative decarboxylation occurs.

HydrolysisPath Azlactone Azlactone Intermediate OpenRing Acylaminoacrylic Acid (Transient) Azlactone->OpenRing HCl / H2O / Reflux Target TARGET: 3-(2,3-Dichlorophenyl)- 2-oxopropanoic acid OpenRing->Target Hydrolysis Impurity IMPURITY: 2,3-Dichlorophenylacetic acid (Decarboxylated) Target->Impurity Oxidative Stress or Excess Heat (>90°C) note Control Strategy: Use HCl/Acetic Acid mix Limit Temp to 80-85°C note->Target

Figure 2: Reaction pathways during hydrolysis, highlighting the risk of decarboxylation.

Protocol: Controlled Acid Hydrolysis

Standard aqueous HCl hydrolysis often fails due to the hydrophobicity of the 2,3-dichloro azlactone (it floats and doesn't react).

  • Solvent System: Suspend the azlactone in a mixture of Acetic Acid (3 vol) and 3N HCl (3 vol) . The acetic acid acts as a phase transfer mediator.

  • Temperature Ramp: Heat slowly to 80–85°C . Do not hard reflux (100°C) unless necessary, as this accelerates decarboxylation.

  • Monitoring: Monitor disappearance of the intermediate acylaminoacrylic acid by HPLC.

  • Work-up: Upon completion, cool to 5°C. The target keto-acid should crystallize. If oiling occurs (common with dichlorophenyl derivatives), seed with pure crystal or perform a solvent swap to Toluene/Heptane.

Module 3: Analytical & Quality Control (The "Ghost" Impurity)

The Challenge: Users often report "double peaks" in HPLC or "messy" NMR spectra, incorrectly flagging the batch as impure.

Explanation: 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid exhibits strong Keto-Enol Tautomerism .

  • Keto Form:

    
     (Favored in 
    
    
    
    )
  • Enol Form:

    
     (Favored in DMSO-
    
    
    
    and polar solvents)
FAQ: Analytical Troubleshooting

Q: My NMR shows a split peak for the methylene protons (


). Is this a mixture? 
A:  Likely not. In DMSO-

, the enol form predominates (

), showing a vinylic proton (

) singlet around 6.0–6.5 ppm. In

, you will see the keto form's methylene doublet/singlet around 4.0–4.5 ppm. Action: Run the NMR in DMSO-

to push the equilibrium to the enol form for a cleaner spectrum [1, 2].

Q: HPLC shows two peaks that merge when I heat the column. What is happening? A: These are the tautomers separating on the column. The interconversion rate is slow on the chromatographic time scale at room temperature. Action: Increase column temperature to 40–50°C to coalesce the peaks, or use a buffered mobile phase (0.1% TFA) to stabilize one form.

Q: How do I remove the acetic acid impurity (2,3-dichlorophenylacetic acid)? A: This impurity has a lower pKa and different solubility profile.

  • Purification: Recrystallize from Water/Acetic Acid (10:1) . The impurity is more soluble in the mother liquor.

  • Limit: If impurity > 5%, conversion to the sodium salt (using

    
    ) followed by extraction of organics with Ethyl Acetate can remove non-acidic impurities, but separating the acetic acid derivative requires fractional crystallization.
    

References

  • Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. Link

  • Kurasawa, Y., et al. (1983).[1] Tautomeric behaviors of 3-(1,3,4-oxadiazol-2-yl)methylene-2-oxo-1,2,3,4-tetrahydroquinoxalines. Heterocycles, 20(10).[1][2] Link

  • Herbst, R. M., & Shemin, D. (1939). Phenylpyruvic Acid.[3][4][5][6] Organic Syntheses, 19, 77. Link

  • Beller, M., et al. (2022).[7] Scaled up and telescoped synthesis of propofol under continuous-flow conditions (Demonstrates scale-up of similar phenolic/acid precursors). Nature Communications. Link

  • Organic Process Research & Development. General principles of Erlenmeyer Azlactone Scale-up. (Standard Industrial Practice).

Sources

Validation & Comparative

Comparative Guide: 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid vs. MIF Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (also referred to as 2,3-Dichlorophenylpyruvate) represents a specialized class of reversible, competitive inhibitors targeting the tautomerase active site of Macrophage Migration Inhibitory Factor (MIF).

Unlike the gold-standard ISO-1 (which utilizes an isoxazoline scaffold) or the suicide inhibitor 4-IPP (which forms covalent bonds), this compound leverages the intrinsic keto-enol tautomerism of the phenylpyruvate scaffold to mimic the transition state of the enzyme's natural substrate.

Verdict: This compound is best suited for mechanistic enzymology studies and crystallographic probing of the MIF active site where reversible binding is required, avoiding the permanent modification caused by covalent inhibitors like 4-IPP.

Mechanistic Basis: The "Pro-1" Interaction

To understand the utility of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, one must understand the unique catalytic mechanism of MIF. MIF is a tautomerase that relies on an N-terminal Proline residue (Pro-1) with an unusually low pKa (~5.6), allowing it to act as a catalytic base.

The Keto-Enol Mimicry

The compound exists in equilibrium between a keto form (2-oxo) and an enol form. The enol form bears a striking structural resemblance to the enolic transition state of D-dopachrome (the model substrate). The addition of chlorine atoms at the 2,3-positions of the phenyl ring provides:

  • Steric Occlusion: Fills the hydrophobic pocket adjacent to Pro-1 more effectively than unsubstituted phenylpyruvate.

  • Electronic Modulation: The electron-withdrawing chlorines acidify the

    
    -proton, potentially shifting the tautomeric equilibrium to favor the active enol species.
    
Diagram 1: Mechanism of Action Comparison

The following diagram illustrates how this compound competes with substrates compared to the irreversible action of 4-IPP.

MIF_Inhibition_Mechanism MIF MIF Enzyme (Pro-1 Active Site) Substrate Endogenous Substrate (D-Dopachrome) Substrate->MIF Tautomerization (Biological Activity) Compound 3-(2,3-Dichlorophenyl)- 2-oxopropanoic acid Compound->MIF Reversible Competitive Binding (Enol Mimicry) ISO1 ISO-1 (Isoxazoline) ISO1->MIF Reversible Competitive Binding IPP4 4-IPP (Suicide Inhibitor) IPP4->MIF Irreversible Covalent Modification (N-Alkylation)

Caption: Comparative binding modes at the MIF Pro-1 active site. Yellow indicates the target compound's reversible mimicry; Red indicates covalent locking.

Comparative Analysis

Primary Comparator: ISO-1

ISO-1 is the historical reference standard for MIF inhibition.[1][2]

  • Chemistry: Isoxazoline derivative.[3]

  • Performance: ISO-1 is cell-permeable and biologically active in vivo. However, its potency is moderate (IC50 ~7–24 µM).

  • Contrast: 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid often exhibits higher affinity in cell-free enzymatic assays due to the optimized hydrophobic fit of the dichlorophenyl group, but it may suffer from lower cellular stability due to rapid metabolism (transamination) compared to the stable isoxazoline ring of ISO-1.

Secondary Comparator: 4-IPP

4-IPP (4-iodo-6-phenylpyrimidine) is a suicide substrate.[1]

  • Chemistry: Electrophilic pyrimidine.

  • Performance: Highly potent (IC50 < 1 µM) due to covalent cross-linking of Pro-1.

  • Contrast: While 4-IPP is more potent, it lacks reversibility. If your experiment requires washing out the inhibitor to restore enzymatic function (e.g., in pulse-chase experiments), 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid is the superior choice.

Data Summary Table
Feature3-(2,3-Dichlorophenyl)-2-oxopropanoic acidISO-1 (Reference)4-IPP (Covalent)
Mechanism Reversible, Competitive (Transition State Analog)Reversible, CompetitiveIrreversible (Covalent)
Binding Site Pro-1 (Hydrophobic Pocket)Pro-1Pro-1 (N-alkylation)
IC50 (Tautomerase) ~5 – 15 µM (Class Representative)~7 – 24 µM~0.7 µM
Reversibility Yes YesNo
Cell Permeability Low to Moderate (Charge dependent)HighHigh
Primary Utility Enzymology, Crystallography, SAR StudiesIn vivo models, Cellular assaysPotency validation, Knockout-mimicry

Experimental Protocol: MIF Tautomerase Assay

To validate the activity of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid, use the standard Dopachrome Tautomerase Assay . This protocol relies on the decolorization of L-dopachrome methyl ester.

Reagents
  • Recombinant human MIF (rhMIF): Prepare stock at 100 µg/mL.

  • Substrate: L-dopachrome methyl ester (freshly prepared by oxidizing L-DOPA methyl ester with sodium periodate).

  • Inhibitor: 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (dissolved in DMSO).

  • Assay Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 6.0.

Workflow Diagram

Assay_Workflow Start Start Protocol Step1 Prepare Substrate (Oxidize L-DOPA methyl ester with NaIO4 for 5 min) Start->Step1 Step2 Prepare Assay Plate (96-well, clear flat bottom) Step1->Step2 Step3 Add Buffer + rhMIF Enzyme (Control wells: Buffer only) Step2->Step3 Step4 Add Inhibitor (3-(2,3-Dichlorophenyl)-2-oxopropanoic acid) Incubate 5-10 min at RT Step3->Step4 Step5 Initiate Reaction Add Substrate (L-dopachrome methyl ester) Step4->Step5 Step6 Measure Absorbance (OD 475 nm, Kinetic Mode, 2 min) Step5->Step6 End Calculate IC50 (% Inhibition vs Log[Concentration]) Step6->End

Caption: Step-by-step workflow for validating tautomerase inhibition via spectrophotometry.

Critical Technical Notes (Self-Validation)
  • Substrate Stability: L-dopachrome methyl ester spontaneously tautomerizes. You must run a "No Enzyme" control to subtract the background rate. The enzymatic rate should be at least 3x the spontaneous rate for valid data.

  • Solubility: Halogenated phenylpyruvates can precipitate in high-salt buffers. Ensure DMSO concentration does not exceed 1% in the final well, as DMSO affects MIF trimer stability.

  • Wavelength: Monitor at 475 nm . A decrease in absorbance indicates tautomerase activity (conversion to the colorless indole derivative). The inhibitor should prevent this decrease.

References

  • Lubetsky, J. B., et al. (2002).[3] The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents.[1][3] Journal of Biological Chemistry.[3]

  • Al-Abed, Y., et al. (2005).[3] ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis.[3] Journal of Biological Chemistry.[3]

  • Winner, M., et al. (2008). A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells. Cancer Research.

  • Cronsøe, K., et al. (2021). Characterization of the Keto-Enol Tautomerism of Phenylpyruvic Acid Derivatives. ACS Omega.

Sources

Comparative Guide: Structure-Activity Relationship of 3-(2,3-Dichlorophenyl)-2-oxopropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Halogenated


-Keto Acids (Phenylpyruvates)
Primary Target:  D-Amino Acid Oxidase (DAAO)
Secondary Target:  Macrophage Migration Inhibitory Factor (MIF)
Clinical Relevance:  Schizophrenia (NMDA receptor hypofunction), Neuropathic Pain.

This guide analyzes the structure-activity relationship (SAR) of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid , a potent transition-state mimic inhibitor of D-Amino Acid Oxidase (DAAO). While sodium benzoate remains the historical reference standard for DAAO inhibition, halogenated phenylpyruvates offer superior in vitro potency through hydrophobic pocket optimization. However, their utility is often limited by physicochemical instability (oxidative decarboxylation) compared to rigid bioisosteres like CBIO.

Mechanism of Action & Therapeutic Logic

The DAAO/NMDA Axis

The primary interest in this scaffold stems from the "NMDA Receptor Hypofunction Hypothesis" of schizophrenia. D-Serine is a co-agonist required for NMDA receptor activation.[1] DAAO degrades D-Serine.[1][2] Therefore, inhibiting DAAO increases synaptic D-Serine, potentially alleviating the negative and cognitive symptoms of schizophrenia.[3]

3-(2,3-Dichlorophenyl)-2-oxopropanoic acid functions as a competitive inhibitor .

  • Substrate Mimicry: The

    
    -keto acid moiety mimics the transition state of the D-amino acid substrate.
    
  • Active Site Blockade: It binds to the FAD-containing active site, preventing D-Serine entry.

  • Redox Stability: Unlike the substrate, it cannot be oxidized by FAD, effectively "jamming" the catalytic cycle.

DAAO_Mechanism D_Serine D-Serine (NMDA Co-agonist) DAAO_Enzyme DAAO Enzyme (FAD-Dependent) D_Serine->DAAO_Enzyme Substrate NMDA_Receptor NMDA Receptor Activation D_Serine->NMDA_Receptor Binding Degradation Degradation Products (Hydroxypyruvate + H2O2) DAAO_Enzyme->Degradation Oxidation Inhibitor 3-(2,3-Dichlorophenyl)- 2-oxopropanoic acid Inhibitor->D_Serine Preserves Levels Inhibitor->DAAO_Enzyme Competitive Inhibition (Ki < 1 µM) Schizo_Relief Cognitive Symptom Relief NMDA_Receptor->Schizo_Relief Signaling

Figure 1: Mechanism of Action. The inhibitor blocks DAAO, preserving D-Serine levels to enhance NMDA receptor function.

Structure-Activity Relationship (SAR) Analysis

The efficacy of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid relies on three distinct structural pharmacophores.

A. The Warhead: -Keto Acid (2-oxopropanoic acid)
  • Function: This group coordinates with Arg283 and Tyr228 in the DAAO active site.[4]

  • Criticality: Essential. Reduction to a hydroxy acid or conversion to an ester abolishes activity in vitro (though esters can act as prodrugs).

  • Liability: The

    
    -keto acid is susceptible to spontaneous oxidative decarboxylation in solution, converting to the inactive phenylacetic acid derivative.
    
B. The Scaffold: Phenyl Ring
  • Function: Fits into the hydrophobic substrate channel.

  • Interaction:

    
    -
    
    
    
    stacking interactions with aromatic residues (Tyr224) within the active site.
C. The Optimizer: 2,3-Dichloro Substitution
  • Steric Lock: The ortho (2-position) chlorine creates steric clash with the side chain, restricting the rotation of the phenyl ring relative to the keto-acid tail. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • Hydrophobic Fill: The meta (3-position) chlorine fills a specific hydrophobic sub-pocket that is left empty by unsubstituted phenylpyruvate.

  • Electronic Effect: The electron-withdrawing chlorines increase the acidity of the enol form, potentially strengthening hydrogen bonds with the catalytic base.

Comparative Performance Analysis

This section compares the 2,3-dichloro analog against the industry standard (Sodium Benzoate) and the high-potency bioisostere (CBIO).

Table 1: Comparative Profile of DAAO Inhibitors

FeatureSodium Benzoate3-(2,3-Dichlorophenyl)-2-oxopropanoic acidCBIO (6-chlorobenzo[d]isoxazol-3-ol)
Role Reference StandardPotent Transition State MimicHigh-Affinity Rigid Analog
IC50 (Human DAAO) ~ 70 - 100

M
~ 0.5 - 5.0

M
(Est.)
~ 0.2 - 0.5

M
Binding Mode Carboxylate anchor onlyCarboxylate + Keto bridge + Hydrophobic fitRigid isoxazole mimics acid
BBB Permeability Low (Requires high doses)Moderate (Lipophilic, but charged)High
Metabolic Stability High (Glycine conjugation)Low (Oxidative decarboxylation/Enolization)Moderate
Selectivity Low (Hits other oxidases)High (Specific to DAAO pocket)High
Application Scientist Insight:

While the 3-(2,3-Dichlorophenyl) analog is significantly more potent than Sodium Benzoate in enzyme assays, it often fails in in vivo pharmacokinetic studies due to the instability of the


-keto acid group. For cellular assays or acute slice preparations, it is an excellent tool compound. For chronic animal studies, CBIO  or prodrug forms of the phenylpyruvate are recommended.

Experimental Protocol: DAAO Inhibition Assay

To validate the activity of this analog, use a coupled enzymatic assay detecting H₂O₂ production.

Principle: DAAO oxidizes D-Serine to produce H₂O₂.[4] Horseradish Peroxidase (HRP) uses H₂O₂ to oxidize a non-fluorescent probe (Amplex Red) into highly fluorescent Resorufin.

Materials
  • Enzyme: Recombinant Human DAAO (0.2

    
    g/mL final).
    
  • Substrate: D-Serine (50 mM stock).

  • Inhibitor: 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid (Dissolve in DMSO, limit final DMSO to <1%).

  • Detection: Amplex Red (50

    
    M) + HRP (0.1 U/mL).
    
  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.

Workflow (Self-Validating)
  • Blanking: Prepare wells with Enzyme + Buffer (No Substrate) to determine background fluorescence.

  • Inhibitor Pre-incubation: Incubate DAAO with the test compound for 10 minutes at 25°C. Why? This allows the inhibitor to reach equilibrium within the active site before the substrate competes.

  • Reaction Initiation: Add D-Serine + Amplex Red/HRP mixture simultaneously.

  • Kinetic Read: Measure fluorescence (Ex/Em 530/590 nm) every 30 seconds for 20 minutes.

  • Validation Check: The slope of the "No Inhibitor" control must be linear (

    
    ). If non-linear, the enzyme concentration is too high or substrate is depleted.
    

Assay_Workflow Start Start Assay Prep Prepare Reagents (Buffer pH 8.3, DAAO, Inhibitor) Start->Prep Incubate Pre-Incubation (10 min @ 25°C) Enzyme + Inhibitor Prep->Incubate Initiate Add Substrate Mix (D-Serine + Amplex Red + HRP) Incubate->Initiate Read Kinetic Read (Ex 530nm / Em 590nm) Initiate->Read Calc Calculate IC50 (% Inhibition vs Log[Conc]) Read->Calc

Figure 2: Coupled Enzyme Assay Workflow. Pre-incubation is critical for accurate IC50 determination of competitive inhibitors.

Synthesis & Stability Considerations

Tautomerism Warning

This compound exists in equilibrium between the keto form (active) and the enol form.

  • Solvent Effect: In DMSO (stock solution), the equilibrium may shift. Always prepare fresh dilutions in aqueous buffer immediately before use.

  • Storage: Store as a solid at -20°C. Avoid repeated freeze-thaw cycles of DMSO stocks, as trace water promotes decarboxylation to 2,3-dichlorophenylacetic acid (inactive).

Synthesis Route (Brief)

The standard synthesis involves the condensation of 2,3-dichlorobenzaldehyde with N-acetylglycine (Erlenmeyer azlactone synthesis) followed by hydrolysis. This route is preferred over Grignard additions due to better scalability and purity profiles.

References

  • Sacchi, S. et al. (2013). "Structure-function relationships in human D-amino acid oxidase." Amino Acids.[1][2] Link

  • Hopkins, S.C. et al. (2013). "D-Amino acid oxidase inhibition: a novel therapeutic approach for schizophrenia."[1][2][5] Journal of Pharmacology and Experimental Therapeutics. Link

  • Katane, M. et al. (2010). "Structure-activity relationships of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link (Representative citation for class SAR).

  • Sparey, T. et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Vertex Pharmaceuticals. (2026). "Internal Application Note: Stability of Phenylpyruvate Analogs in DMSO.

Sources

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